3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both bromine and oxadiazole functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-nitropyridine with amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine can be compared with other oxadiazole-containing compounds, such as:
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Similar in structure but with different regioisomerism, leading to variations in biological activity.
5-(1,2,4-Oxadiazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets.
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-10-4-12-11-7/h1-4H |
InChI Key |
JVKNRUZQJUHUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC=N2 |
Origin of Product |
United States |
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